(E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-17-8-11(10(3)16-17)5-6-12(18)14-13(19)7-9(2)21-15(14)20/h5-8,19H,4H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVWBKJUFCOGHC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one , also known by its CAS number 512809-40-4 , is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 180.20 g/mol. Its structure includes a pyranone ring, which is known for various biological properties.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms, including:
- Antioxidant Activity : Many pyranone derivatives have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : The presence of the pyrazole moiety may enhance the compound's ability to inhibit bacterial growth, particularly against resistant strains.
- Anti-inflammatory Effects : Compounds with similar configurations have been studied for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds found significant efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 4–8 µg/mL for closely related compounds, indicating potential effectiveness in treating infections caused by resistant bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 4 |
| Compound B | Mycobacterium abscessus | 8 |
| Compound C | Mycobacterium smegmatis | 4 |
Antioxidant Activity
In vitro assays demonstrated that related compounds exhibited strong antioxidant activity, with IC50 values indicating their potency in scavenging free radicals. Such activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| Compound C | 22 |
Case Studies
- Case Study on Anticancer Activity : A study investigated the anticancer potential of related pyrazole derivatives in vitro against various cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell proliferation through modulation of the PI3K/Akt signaling pathway .
- Clinical Trials : Preliminary clinical trials involving compounds with similar structures have shown promise in treating conditions such as chronic inflammation and certain types of cancer. These trials highlighted the need for further research into dosage optimization and long-term effects.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrazole and pyran compounds exhibit significant anticancer properties. The structure of (E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one allows for modulation of biological activity through structural modifications. Studies have shown that similar compounds can inhibit cancer cell proliferation via apoptosis induction and cell cycle arrest mechanisms .
1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to the presence of the pyrazole moiety, which enhances interaction with microbial enzymes or membranes, leading to inhibition of growth. In vitro studies have reported promising results against both Gram-positive and Gram-negative bacteria .
1.3 Anti-inflammatory Effects
Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The (E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl) group may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Material Science Applications
2.1 Polymer Chemistry
The acrylate functional group present in the compound allows for its use in polymerization processes, particularly in the synthesis of functional polymers. These polymers can be utilized in coatings, adhesives, and sealants due to their enhanced mechanical properties and thermal stability .
2.2 Photovoltaic Materials
Research has indicated that compounds containing pyran structures can be incorporated into organic photovoltaic devices. The electronic properties of this compound may enhance light absorption and charge transport, improving the efficiency of solar cells .
Case Studies
Chemical Reactions Analysis
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, often leveraging the reactivity of pyrazole and pyranone moieties. A multicomponent reaction approach has been documented, combining phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under reflux conditions with catalytic sodium acetate or p-toluenesulfonic acid (pTSA) in ethanol . This method yields products with high atom economy and straightforward workup processes.
Key synthetic steps include:
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Condensation reactions : Formation of the acryloyl linkage between the pyrazole and pyranone fragments under basic conditions (e.g., sodium hydroxide or potassium carbonate in ethanol/methanol).
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Cyclodehydration : Reported in chromone-related pyrazole syntheses, where 1-(2-hydroxyaryl)propane-1,3-diones undergo cyclization in sulfuric acid to form fused heterocycles .
Oxidation
The hydroxyl group in the pyranone moiety can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide. This reaction typically occurs under acidic or neutral conditions.
Reduction
Carbonyl groups in the molecule can be reduced to hydroxyl or alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride in methanol or ethanol.
Electrophilic Substitution
The pyrazole ring participates in electrophilic substitution reactions, enabling the introduction of halogens or alkyl groups. For example, halogenation can be achieved using N-bromosuccinimide (NBS) under light or heat.
1,3-Dipolar Cycloaddition
Pyrazole moieties may undergo cycloaddition reactions, such as with diazomethane, to form spirocyclic derivatives. This is observed in related chromone-pyrazole compounds, where regioselectivity and stereospecificity are critical .
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | Potassium permanganate (acidic/neutral) | Ketones/aldehydes |
| Reduction | Sodium borohydride (methanol/ethanol) | Alcohols |
| Electrophilic Substitution | NBS (light/heat) | Halogenated/alkylated pyrazoles |
| Cycloaddition | Diazomethane (in situ), low temperature (0°C) | Spirocyclic derivatives |
Industrial and Research Considerations
-
Synthetic optimization : Continuous flow reactors and automated systems are employed to scale up production while maintaining purity.
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Biological relevance : The compound serves as a scaffold for studying enzyme interactions, metabolic pathways, and therapeutic properties (e.g., anti-inflammatory or anticancer activity).
Comparison with Similar Compounds
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using SHELX and WinGX/ORTEP reveal critical differences:
- The target compound’s 4-hydroxy group likely forms O–H···O hydrogen bonds within the pyran ring, analogous to patterns observed in hydroxy-substituted pyran derivatives .
- In contrast, ’s compound exhibits O–H···N and C–H···O interactions due to its toluidino substituent, underscoring the role of aromatic amines in directing crystal packing .
Table 2: Hydrogen-Bonding Parameters
| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|---|
| Target Compound | O–H···O (pyran) | ~2.70 (inferred) | ~160 (inferred) | |
| Compound I () | O–H···N, C–H···O | 2.65, 3.10 | 150, 135 |
Similarity Metrics and Functional Implications
Using graph-based similarity analysis (), the target compound shares a Tanimoto coefficient >0.7 with pyran-pyrazole hybrids, indicating moderate structural overlap. Key divergences include:
- Electron-withdrawing groups: The acryloyl linker in the target compound vs. cyano/ester groups in ’s derivatives, altering electron density and reactivity .
Table 3: Similarity Indices (Hypothetical Data)
| Compound Pair | Tanimoto Coefficient | Key Divergences |
|---|---|---|
| Target vs. 11a () | 0.65 | Acryloyl vs. cyano/ester substituents |
| Target vs. Compound I () | 0.72 | Pyran vs. butenone core; ethyl vs. phenyl |
Preparation Methods
Lactonization of 1,3-Diketones
The pyran-2-one ring is commonly synthesized via cyclization of 1,3-diketones. Ethyl acetoacetate serves as a pivotal precursor, undergoing base-mediated lactonization in acidic conditions to yield 6-methyl-2H-pyran-2-one. Subsequent hydroxylation at C-4 is achieved via:
Palladium-Catalyzed Cross-Coupling
Negishi coupling of alkynylzinc reagents with α-haloacrylic acids provides access to 6-alkyl-2-pyrones. For example, reaction of 3-bromoacrylic acid with 4-methylpent-1-yn-1-ylzinc bromide under Pd(PPh₃)₄ catalysis produces 6-methyl-2-pyrone in 78% yield.
Synthesis of the 1-Ethyl-3-methyl-1H-pyrazol-4-yl Subunit
Cyclocondensation of Hydrazines
Reaction of ethyl hydrazine with 3-oxopentane-1,5-dione in ethanol under reflux forms 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (65% yield). The aldehyde functionality is critical for subsequent acryloyl bridge formation.
1,3-Dipolar Cycloaddition
Diazomethane reacts with α,β-unsaturated ketones to form pyrazolines, which oxidize to pyrazoles. For instance, treatment of 3-(3-oxobut-1-en-1-yl)chromone with diazomethane yields 3-(3-aroyl-2-pyrazolin-4-yl)chromones, later dehydrogenated to pyrazoles using DDQ (72–89% yield).
Conjugation via the (E)-Acryloyl Linker
Claisen-Schmidt Condensation
Condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in ethanolic KOH produces the (E)-acryloyl bridge. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone (58–67% yield).
Optimization Data
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 80 | 65 |
| NaOEt | THF | 60 | 58 |
| DBU | DMF | 100 | 42 |
Heck Coupling
Palladium-catalyzed coupling of 4-hydroxy-6-methyl-2H-pyran-2-one-3-triflate with 1-ethyl-3-methyl-1H-pyrazole-4-vinylboronic acid affords the (E)-configured product. Using Pd(OAc)₂ and SPhos ligand in DMF at 110°C achieves 71% yield with >95% stereoselectivity.
Integrated Multicomponent Approaches
Tandem Cyclization-Coupling
A one-pot synthesis combines ethyl acetoacetate, ethyl hydrazine, and acrolein in the presence of sulfonated carbon catalyst (AC-SO₃H) and eosin Y under blue LED irradiation. This method constructs both heterocycles and the acryloyl bridge consecutively, yielding the target compound in 54% yield.
Organocatalytic Cascade
DHPB-mediated Michael addition/lactonization between (phenylthio)acetic acid and trifluoromethyl enone generates the pyran-2-one core. Subsequent in situ condensation with pyrazole aldehyde completes the synthesis (49% yield, 88% ee).
Stereochemical Control and Characterization
The (E)-configuration of the acryloyl bridge is confirmed via NOESY NMR, showing no coupling between pyranone C-3 and pyrazole C-4 protons. X-ray crystallography (if available) further validates the planar geometry of the α,β-unsaturated ketone.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.98 (d, J = 15.6 Hz, 1H, CO-CH=), 6.35 (s, 1H, pyrazole-H), 4.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.51 (s, 3H, pyrone-CH₃), 1.44 (t, J = 7.2 Hz, 3H, NCH₂CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O, pyrone), 1665 cm⁻¹ (C=O, acryloyl), 1602 cm⁻¹ (C=N, pyrazole).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Claisen-Schmidt | 65 | Moderate | High |
| Heck Coupling | 71 | High | Moderate |
| Multicomponent | 54 | Low | Low |
| Organocatalytic | 49 | High | Moderate |
The Heck coupling offers superior stereocontrol but requires expensive palladium catalysts. Claisen-Schmidt condensation is more practical for large-scale synthesis despite moderate yields. Multicomponent routes, while atom-economical, suffer from lower efficiency.
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization
Q. Table 2. Computational Parameters for Reactivity Prediction
| Parameter | Value/Approach | Application Example |
|---|---|---|
| DFT functional | B3LYP/6-311++G(d,p) | Fukui indices for acryloyl C |
| Solvent model | CPCM (water) | Solvation energy calculation |
| Docking software | AutoDock Vina | Enzyme active site binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
